Hexestrol dimethyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34403. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

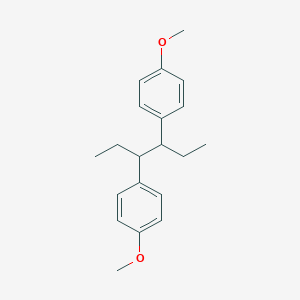

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-[4-(4-methoxyphenyl)hexan-3-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14,19-20H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVVHAKNGMXJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(CC)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926556 | |

| Record name | 1,1'-(Hexane-3,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-78-9 | |

| Record name | 3,4-Bis(4-methoxyphenyl)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexestrol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexestrol dimethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Hexane-3,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,2-diethylethylene)bis(anisole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of Hexestrol dimethyl ether

An In-depth Technical Guide to the History and Discovery of Hexestrol Dimethyl Ether

Introduction

This compound is a synthetic, non-steroidal estrogen, a derivative of the parent compound hexestrol. Its discovery is rooted in the broader scientific endeavor of the early 20th century to identify and synthesize potent estrogenic compounds. This research was pioneered by investigators such as Sir Edward Charles Dodds and Sir Robert Robinson, who explored the relationship between chemical structure and estrogenic activity in stilbene and diphenylethane derivatives.[1][2][3] Their work, along with others in the field, led to the synthesis of a range of potent synthetic estrogens, including hexestrol and its derivatives, which have been investigated for various therapeutic applications.[4]

History and Discovery

The quest for synthetic estrogens gained momentum in the 1930s. Researchers were investigating simple chemical compounds that could mimic the physiological effects of naturally occurring estrogens.[1][5] In 1938, a significant breakthrough was achieved by Dodds and his collaborators when they synthesized diethylstilbestrol (DES), a potent synthetic estrogen.[2] Shortly thereafter, in the same year, hexestrol was first described by Campbell, Dodds, and Lawson.[6] Hexestrol was isolated from the demethylation products of anethole.[6] The development of hexestrol and its derivatives, including this compound, was a direct outcome of these systematic investigations into the structure-activity relationships of synthetic estrogens.[1][5] A new synthesis for this compound was later described in a 1942 dissertation by Morton Kleiman at the University of Chicago.[7]

Chemical Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One documented process involves the methylation of p-oxypropiophenone as a starting point.[8]

Synthesis of this compound

A patented method for the synthesis of hexestrol outlines a multi-step process that produces this compound as an intermediate.[8]

Experimental Protocol:

-

Methylation of p-oxypropiophenone: p-Oxypropiophenone is methylated to yield p-methoxypropiophenone.[8]

-

Reduction: The resulting p-methoxypropiophenone is reduced to form the corresponding methyl p-(α-hydroxypropyl)-phenyl ether.[8]

-

Halogenation: The methyl p-(α-hydroxypropyl)-phenyl ether is then converted into the corresponding methyl p-(α-bromo propyl)-phenyl ether.[8]

-

Condensation: The bromo compound is subsequently condensed to form dimethyl hexestrol (this compound). This can be achieved by allowing an ether solution of the bromo compound to react with sodium wire at room temperature.[8]

-

Purification: The resulting product is an oil that can be partially solidified upon cooling. It can be purified through steam distillation to remove volatile impurities, followed by extraction with ether. The ether solution is then dried and evaporated to yield a yellow-brown oil that crystallizes partially on cooling. Further purification can be achieved by filtration and washing with cold methyl alcohol.[8]

The yield of this compound from the methyl p-(α-hydroxypropyl)-phenyl ether is approximately 15%.[8] The final step in the synthesis of hexestrol itself involves the demethylation of the dimethyl ether, for example, by treatment with hydriodic acid, which has a yield of about 87%.[8]

Caption: Synthesis workflow for this compound.

Quantitative Data

Hexestrol and its derivatives have been characterized by their binding affinity to estrogen receptors. While specific data for this compound is less commonly reported, the parent compound, hexestrol, is a potent estrogen receptor ligand.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Hexestrol | Human ERα | 0.06 | [9] |

| Hexestrol | Human ERβ | 0.06 | [9] |

| Hexestrol | Rat ERα | 0.06 | [9] |

| Hexestrol | Rat ERβ | 0.06 | [9] |

Mechanism of Action and Signaling Pathway

Hexestrol and its derivatives, including the dimethyl ether, exert their biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[9] These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.

Upon entering a target cell, the estrogenic compound binds to the estrogen receptor in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in various physiological processes, including cell growth, differentiation, and reproduction.[10]

Caption: Estrogen receptor signaling pathway for this compound.

Experimental Protocols for Biological Evaluation

The estrogenic activity of compounds like this compound is commonly assessed using competitive binding assays to determine their affinity for the estrogen receptor.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor compared to a radiolabeled estrogen (e.g., [3H]estradiol).

Methodology:

-

Receptor Preparation: Estrogen receptors are typically obtained from lamb uterine tissue or expressed in recombinant systems.[11]

-

Incubation: A constant concentration of radiolabeled estradiol is incubated with the estrogen receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for an estrogen receptor competitive binding assay.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Edward Charles Dodds (1899-1973) | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Synthesis of novel hexestrol and diethylstilbestrol derivatives as potential anticancer and estrogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Hexestrol - Wikipedia [en.wikipedia.org]

- 7. I. A NEW SYNTHESIS OF DIETHYL STILBESTROL AND HEXESTROL. II. A NEW SYNTHESIS OF this compound - ProQuest [proquest.com]

- 8. US2357985A - Synthesis of hexoestrol - Google Patents [patents.google.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Hexestrol | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chemically reactive estrogens: synthesis and estrogen receptor interactions of hexestrol ether derivatives and 4-substituted deoxyhexestrol derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Hexestrol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Hexestrol dimethyl ether, a synthetic nonsteroidal estrogen. The information herein is intended to support research, drug development, and scientific understanding of this compound.

Core Physicochemical Data

Table 1: Physicochemical Properties of Hexestrol and Related Compounds

| Property | Hexestrol (Parent Compound) | This compound (Predicted/Inferred) |

| Molecular Formula | C₁₈H₂₂O₂ | C₂₀H₂₆O₂ |

| Molecular Weight | 270.37 g/mol [1] | 298.42 g/mol |

| Melting Point | 185-188 °C[1] | Data not available. Expected to be lower than Hexestrol due to the absence of hydrogen bonding. |

| Boiling Point | Data not available | A predicted boiling point for a related compound, 3-Ethyl-2,4-bis(p-methoxyphenyl)hexane, is 423.6±38.0 °C. |

| Solubility | Practically insoluble in water; Freely soluble in ether; Soluble in acetone, alcohol, and methanol[1]. | Expected to have very low aqueous solubility and good solubility in nonpolar organic solvents. Soluble in ether and ethyl acetate. |

| Octanol-Water Partition Coefficient (logP) | Data not available | Expected to be higher than Hexestrol due to increased lipophilicity from the methyl ether groups. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, which can be applied to this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a fundamental physical constant.

Methodology: Distillation Method

-

Apparatus Setup: A small volume of the liquid sample is placed in a distillation flask, which is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The liquid is heated to its boiling point.

-

Observation: The temperature is recorded when the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected. This stable temperature is the boiling point.

Solubility Determination

Solubility data is crucial for formulation development and understanding a compound's behavior in biological systems.

Methodology: Shake-Flask Method

-

System Preparation: A saturated solution of this compound is prepared in the solvent of interest (e.g., water, ethanol, various buffers) by adding an excess amount of the compound to the solvent.

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Signaling Pathway

Hexestrol and its derivatives, including the dimethyl ether, are known to exert their biological effects primarily through interaction with estrogen receptors (ERs), which are part of the nuclear hormone receptor superfamily. The estrogen signaling pathway is complex and can be initiated through both genomic and non-genomic mechanisms.

Genomic (Nuclear-Initiated) Signaling Pathway

The classical mechanism of estrogen action involves the binding of the ligand to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the synthesis of proteins that mediate the physiological effects of estrogens.

Caption: Genomic Estrogen Signaling Pathway.

This diagram illustrates the classical nuclear-initiated signaling pathway for estrogenic compounds like this compound. The binding of the ligand to the estrogen receptor leads to dimerization and translocation to the nucleus, where it modulates gene transcription by binding to Estrogen Response Elements.

References

Conformational Landscape of Hexestrol Dimethyl Ether: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of Hexestrol dimethyl ether, a derivative of the non-steroidal estrogen, Hexestrol. While direct experimental data on the dimethyl ether is limited, this document synthesizes findings from foundational studies on the parent compound, Hexestrol, and outlines the established methodologies for a thorough conformational assessment. This guide is intended for researchers, scientists, and drug development professionals interested in the stereochemical properties of Hexestrol analogues and their implications for biological activity. We will explore the key rotational isomers, the experimental techniques used to characterize them, and the computational approaches that can provide deeper insights into the conformational energy landscape. The relationship between conformation and receptor binding, a critical aspect for drug design, will also be discussed.

Introduction

Hexestrol, a synthetic non-steroidal estrogen, has been a subject of interest due to its potent biological activity. Its molecular flexibility, arising from rotation around the central C-C bond of the hexane backbone, gives rise to a complex conformational landscape. The relative populations of these conformers are believed to play a crucial role in determining the molecule's affinity for the estrogen receptor.[1] The dimethyl ether derivative, while less studied, is an important analogue for understanding the impact of hydroxyl group modification on conformational preference and biological function. A detailed understanding of its three-dimensional structure is therefore essential for the rational design of related compounds with tailored pharmacological profiles.

This guide will delve into the critical aspects of the conformational analysis of this compound, providing both a summary of known data from its parent compound and a procedural framework for its specific investigation.

Conformational Isomers of this compound

The primary conformational flexibility in this compound arises from the rotation around the central C3-C4 bond of the hexane chain. This leads to three principal staggered conformers: one anti and two gauche.

-

Anti Conformer: The two p-methoxyphenyl groups are positioned 180° apart. This conformation is generally considered to be the most stable in non-polar environments due to minimized steric hindrance.

-

Gauche Conformers: The two p-methoxyphenyl groups have a dihedral angle of approximately 60°. These conformers are generally higher in energy due to steric repulsion between the bulky aromatic rings.

The equilibrium between these conformers is a key determinant of the molecule's overall shape and its ability to fit into the binding pocket of the estrogen receptor.

Experimental Methodologies for Conformational Analysis

A combination of spectroscopic and computational techniques is typically employed to elucidate the conformational preferences of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1]

Experimental Protocol (Hypothetical for this compound):

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or d₆-DMSO) to a final concentration of 10-20 mM. The choice of solvent is critical as it can influence the conformational equilibrium.

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The vicinal coupling constants (³J) between the protons on the central C3 and C4 carbons are particularly informative. The magnitude of these coupling constants can be related to the dihedral angle between the protons via the Karplus equation, providing insight into the relative populations of the anti and gauche conformers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 1D or 2D NOE experiments (e.g., NOESY) to identify protons that are close in space. For this compound, NOEs between the protons of the ethyl groups and the aromatic protons can help to further define the preferred conformations.

-

Variable Temperature NMR: Acquire NMR spectra at different temperatures. Changes in the coupling constants and chemical shifts with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

Experimental Protocol (General):

-

Crystallization: Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model. The resulting model will provide precise bond lengths, bond angles, and dihedral angles, revealing the solid-state conformation.

Computational Modeling

Molecular mechanics and quantum mechanics calculations are invaluable for exploring the conformational energy landscape and complementing experimental data.

Computational Protocol (Proposed for this compound):

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94, AMBER).

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Calculate the relative energies of the conformers to determine their theoretical populations.

-

Calculation of NMR Parameters: Predict NMR chemical shifts and coupling constants for each conformer. A comparison of the calculated, population-weighted average parameters with the experimental values can validate the computational model.

Quantitative Data Summary

Table 1: ¹H NMR Vicinal Coupling Constants (³J) for the C3-C4 Protons

| Solvent | Temperature (°C) | ³J_HH (Hz) |

| CDCl₃ | 25 | Data |

| CD₃OD | 25 | Data |

| d₆-DMSO | 25 | Data |

| CDCl₃ | -20 | Data |

| CDCl₃ | 50 | Data |

Table 2: Calculated Relative Energies of Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180 | 0.00 | Data |

| Gauche 1 | ~60 | Data | Data |

| Gauche 2 | ~-60 | Data | Data |

Conformation and Biological Activity

The conformation of Hexestrol and its analogues is intrinsically linked to their ability to bind to the estrogen receptor (ER). The receptor's ligand-binding pocket has a specific size and shape, and only conformers that can adopt a complementary geometry will bind with high affinity. It is generally accepted that the anti-periplanar conformation of the p-hydroxyphenyl groups is the bioactive conformation for estrogenic activity.[1] Therefore, understanding the factors that influence the anti-gauche equilibrium in this compound is critical for predicting its biological activity.

Conclusion

The conformational analysis of this compound is a crucial step in understanding its structure-activity relationship. Although direct experimental data is scarce, this guide provides a robust framework for its investigation by leveraging established methodologies and knowledge from the parent compound, Hexestrol. A combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling will be essential to fully characterize the conformational landscape of this important molecule. The insights gained from such studies will be invaluable for the design and development of novel, conformationally-restricted analogues with improved pharmacological properties.

References

The Inactive Counterpart: A Technical Guide to the Mechanism of Action of Hexestrol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexestrol, a synthetic non-steroidal estrogen, is known for its potent interaction with estrogen receptors (ERs) and subsequent physiological effects. However, modification of its chemical structure through methylation of its phenolic hydroxyl groups dramatically alters its biological activity. This technical guide provides an in-depth analysis of the mechanism of action of Hexestrol dimethyl ether, focusing on its interaction with the estrogen receptor and the resulting biological consequences. Through a review of available data, it becomes evident that the primary mechanism of action for this compound is, in fact, a mechanism of inaction relative to its parent compound, driven by a profound loss of binding affinity for the estrogen receptor.

Core Mechanism: The Critical Role of Phenolic Hydroxyl Groups

The estrogenic activity of Hexestrol and other stilbestrol derivatives is critically dependent on the presence of free phenolic hydroxyl groups. These groups are essential for high-affinity binding to the ligand-binding pocket of the estrogen receptor. The methylation of these hydroxyl groups in this compound sterically hinders the key hydrogen bonding interactions required for stable receptor-ligand complex formation. This structural alteration is the cornerstone of its dramatically reduced biological activity.

Quantitative Analysis of Receptor Binding Affinity

While direct binding affinity data for this compound is not extensively reported in the literature, compelling evidence for its significantly reduced affinity can be extrapolated from studies on its mono-methylated counterpart and the dimethyl ether of the closely related compound, diethylstilbestrol (DES).

A key study by Blair et al. (2000) systematically evaluated the relative binding affinities (RBA) of numerous compounds for the estrogen receptor. The results clearly demonstrate that methylation of the phenolic hydroxyls leads to a drastic reduction in ER binding. For instance, the dimethyl ether of diethylstilbestrol showed a profoundly lower affinity for the ER compared to the non-methylated form[1]. Similarly, monoetherification of hexestrol has been shown to result in compounds with a low affinity for the estrogen receptor[2].

| Compound | Relative Binding Affinity (RBA) (%) vs. Estradiol | IC50 (M) |

| Diethylstilbestrol | 399.56 | 4.50 x 10⁻¹⁰ |

| Diethylstilbestrol dimethyl ether | 0.056 | 3.20 x 10⁻⁷ |

| Hexestrol, mono methyl ether | 0.97 | 9.60 x 10⁻⁹ |

Data sourced from Blair et al. (2000). The RBA of estradiol is set to 100.

The data strongly suggests that the RBA of this compound would be even lower than that of its mono-methylated form, rendering it essentially inactive as a direct estrogen receptor agonist.

Signaling Pathways: A Tale of Inactivity

The canonical signaling pathway for estrogens involves binding to and activating estrogen receptors (ERα and ERβ), which then translocate to the nucleus, bind to estrogen response elements (EREs) on DNA, and recruit co-activators to initiate the transcription of target genes. This leads to a cascade of cellular responses, including cell proliferation. Due to its extremely low binding affinity for the estrogen receptor, this compound is unable to initiate this signaling cascade effectively.

Experimental Protocols

To assess the mechanism of action, or lack thereof, for this compound, the following experimental protocols are fundamental.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Given the extremely low ER binding affinity, it is predicted that this compound would show no agonistic activity in the MCF-7 proliferation assay.

Conclusion

The mechanism of action of this compound is fundamentally one of receptor avoidance. The methylation of the crucial phenolic hydroxyl groups present in its parent compound, Hexestrol, leads to a dramatic reduction in binding affinity for both estrogen receptor alpha and beta. This prevents the initiation of the canonical estrogen signaling cascade, resulting in a lack of estrogenic activity. For researchers in drug development, this compound serves as a clear example of the critical structure-activity relationships that govern hormonal signaling and provides a valuable inactive control for studies involving estrogenic compounds. Further investigation into this and similar methylated compounds could provide deeper insights into the specific molecular interactions within the estrogen receptor ligand-binding domain.

References

Methodological & Application

Preparation of Hexestrol Dimethyl Ether Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Hexestrol dimethyl ether and its analogs, targeting researchers in medicinal chemistry and drug development. The methodologies outlined are based on established synthetic routes, offering a foundation for the creation of diverse compound libraries for further investigation.

Introduction

Hexestrol, a non-steroidal estrogen, and its derivatives have been subjects of interest for their potential therapeutic applications, including as anticancer agents and as probes for studying estrogen receptor (ER) interactions. The dimethyl ether analogs of Hexestrol serve as key intermediates in the synthesis of various functionalized derivatives. This document details the preparation of this compound and its analogs through a three-step process: Grignard-type reaction to form a carbinol intermediate, stereospecific catalytic hydrogenation, and subsequent demethylation to yield the desired analogs.

Data Presentation

The following table summarizes the quantitative data for the synthesized this compound and its analogs.

| Compound Name | Aryl Group (R) | Yield (%) | Melting Point (°C) |

| This compound | 4-methoxyphenyl | 75 | 140-142 |

| 3,4-bis(4-hydroxyphenyl)hexane | 4-hydroxyphenyl | 93 | 180-183 |

| 3-(4-methoxyphenyl)-4-phenylhexane | phenyl | - | 126.5-127.5 |

| 3-(4-hydroxyphenyl)-4-phenylhexane | phenyl | - | 122-124 |

Experimental Protocols

Protocol 1: Synthesis of 3,4-bis(4-methoxyphenyl)hexan-3-ol (Carbinol Intermediate)

This protocol describes the synthesis of the carbinol intermediate via the reaction of a ketone with an organolithium reagent.

Materials:

-

4-p-anisylhexan-3-one

-

p-anisyllithium in diethyl ether

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-p-anisylhexan-3-one in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of p-anisyllithium in diethyl ether to the stirred ketone solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4-bis(4-methoxyphenyl)hexan-3-ol.

-

The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the stereospecific reduction of the carbinol intermediate to this compound.

Materials:

-

3,4-bis(4-methoxyphenyl)hexan-3-ol

-

Palladium black catalyst

-

Ethyl acetate

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar

-

Celite

Procedure:

-

Dissolve the crude 3,4-bis(4-methoxyphenyl)hexan-3-ol in ethyl acetate in a suitable hydrogenation vessel.

-

Add palladium black catalyst to the solution (typically 5-10% by weight of the substrate).

-

Place the vessel in a Parr hydrogenation apparatus.

-

Evacuate the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the reaction mixture at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium black catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol or hexane-acetone) to afford pure this compound.

Protocol 3: Demethylation of this compound Analogs

This protocol describes the cleavage of the methyl ethers to yield the corresponding dihydroxy analogs.

Materials:

-

This compound analog

-

Hydriodic acid (57%)

-

Red phosphorus

-

Acetic anhydride

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Standard reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the this compound analog, hydriodic acid, and a catalytic amount of red phosphorus.

-

Add acetic anhydride to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a solution of sodium bisulfite to quench the excess iodine.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude dihydroxy analog.

-

Purify the product by recrystallization or column chromatography.

Visualization

The following diagrams illustrate the synthetic workflow for the preparation of this compound analogs and a conceptual signaling pathway.

Caption: Synthetic scheme for this compound and its analogs.

Caption: Interaction of Hexestrol analogs with the Estrogen Receptor.

Application Notes and Protocols: Hexestrol Dimethyl Ether as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexestrol Dimethyl Ether as a chemical intermediate in organic synthesis, with a focus on its role in the preparation of hexestrol and its derivatives.

Introduction

This compound, also known as 3,4-bis(4-methoxyphenyl)hexane, is a key intermediate in the synthesis of hexestrol, a synthetic nonsteroidal estrogen. The methyl ether groups serve as protecting groups for the phenolic hydroxyls of hexestrol, allowing for selective reactions at other positions of the molecule or facilitating purification. The subsequent demethylation of this compound provides a straightforward route to hexestrol and its analogs, which have been investigated for their potential as anticancer and estrogenic agents.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₂ | |

| Molecular Weight | 298.42 g/mol | |

| Appearance | Yellow-brown oil, partially solidifying on cooling. | [1] |

| Melting Point | 124 °C (unsharply) | [1] |

| Solubility | Soluble in ether and methyl alcohol. | [1] |

Synthetic Applications

This compound is a pivotal intermediate in the multi-step synthesis of hexestrol. The overall synthetic pathway starting from p-oxypropiophenone is outlined below. This process highlights the formation of the dimethyl ether derivative and its subsequent conversion to the final product.

Experimental Protocols

The following protocols are based on the synthetic methodology described in the patent literature for the preparation and subsequent reaction of this compound.[1]

Protocol 1: Synthesis of this compound

This protocol describes the condensation of methyl p-(α-bromopropyl)phenyl ether to form this compound.

Materials:

-

Methyl p-(α-bromopropyl)phenyl ether

-

Anhydrous ether

-

Sodium wire

-

Anhydrous sodium sulfate

-

Anhydrous calcium chloride

-

Alcohol (for quenching)

-

Round bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Prepare a solution of methyl p-(α-bromopropyl)phenyl ether in anhydrous ether.

-

Dry the ether solution using anhydrous sodium sulfate and anhydrous calcium chloride.

-

Transfer the dried solution to a round bottom flask equipped with a reflux condenser and a stirrer.

-

Add sodium wire to the ether solution. A slight evolution of gas may be observed initially.

-

Allow the reaction mixture to stand at room temperature for approximately 45 hours. A blue solid will form during the reaction.

-

Maintain a fresh surface on the sodium wire by frequent stirring. Additional fresh sodium wire can be added after about 21 hours.

-

After the reaction is complete, decant the ether solution.

-

Carefully quench the residual sodium with alcohol, followed by the addition of water.

-

Extract the resulting aqueous solution with ether.

-

Combine all ether extracts, wash until neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the ether to obtain a yellow-brown oil which partially solidifies on cooling. This crude product is this compound.

-

For purification, the crude product can be steam distilled to remove volatile impurities. The residue is then taken up in ether, treated with animal charcoal, and the ether is evaporated. The resulting oil is cooled to induce crystallization. The crystals are filtered and washed with cold methyl alcohol.

Protocol 2: Demethylation of this compound to Hexestrol

This protocol outlines the conversion of this compound to Hexestrol.

Materials:

-

This compound

-

Hydriodic acid

-

Reaction vessel suitable for heating with acid

-

Purification apparatus (e.g., for crystallization)

Procedure:

-

Place the crude or purified this compound in a suitable reaction vessel.

-

Add hydriodic acid to the vessel.

-

Heat the reaction mixture to effect demethylation. The exact temperature and reaction time will depend on the scale and concentration.

-

After the reaction is complete, cool the mixture and isolate the crude Hexestrol.

-

Purify the crude Hexestrol by recrystallization to obtain the final product with a melting point of 184-185°C.

Applications in Drug Development

The synthesis of hexestrol and its derivatives is of interest in the development of novel therapeutic agents. The core structure of hexestrol has been used as a scaffold for the synthesis of potential anticancer agents. By utilizing this compound as a protected intermediate, researchers can selectively modify other parts of the molecule to introduce functionalities such as alkylating agents (e.g., sulphonic esters and nitrogen mustards) or other moieties aimed at enhancing biological activity or targeting specific receptors. The ability to deprotect the phenolic hydroxyls in the final step is a crucial aspect of this synthetic strategy.

Conclusion

This compound is a valuable chemical intermediate that facilitates the synthesis of hexestrol and its analogs. The protocols provided herein, derived from established literature, offer a foundation for researchers to produce these compounds for further investigation in medicinal chemistry and drug development. The use of the dimethyl ether as a protecting group strategy enables a versatile approach to the synthesis of a variety of hexestrol derivatives with potential therapeutic applications.

References

Application Notes and Protocols for the Analytical Characterization of Hexestrol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the characterization of Hexestrol dimethyl ether, also known as 4,4'-(1,2-diethylethane-1,2-diyl)bis(methoxybenzene). The following sections detail the experimental protocols and expected data for various analytical methods, including spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Spectroscopic methods are essential for the elucidation of the molecular structure and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Data:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Aromatic CH | 6.8 - 7.2 | 113-114 (ortho to -OCH₃), 129-130 (meta to -OCH₃) |

| Aromatic C-OCH₃ | - | 157-158 |

| Aromatic C-Alkyl | - | 135-136 |

| Methine (CH) | ~2.5 | ~45 |

| Methylene (-CH₂-) | ~1.6 | ~25 |

| Methyl (-CH₃) | ~0.7 | ~12 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and identify the characteristic absorption bands.

Expected Data:

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1610, 1510, 1460 |

| C-O (Ether) | Stretching | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) |

| C-H (Aromatic) | Out-of-plane bending | 850 - 800 (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The mass spectra of the dimethyl ethers of Hexestrol and related compounds have been examined.[1]

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of this compound (C₂₀H₂₆O₂; MW = 298.42 g/mol ).

Expected Data:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 298. The fragmentation pattern will likely involve cleavage of the benzylic C-C bond and loss of alkyl fragments.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 298 | [C₂₀H₂₆O₂]⁺ | Molecular Ion |

| 149 | [C₉H₁₃O]⁺ | Benzylic cleavage |

| 121 | [C₈H₉O]⁺ | Loss of an ethyl group from the benzylic fragment |

Chromatographic Characterization

Chromatographic techniques are crucial for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (Adapted from Diethylstilbestrol dimethyl ether method):

-

Instrument: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water. For MS compatibility, formic acid can be used instead of phosphoric acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230 nm or 280 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Workflow for HPLC Analysis of this compound

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound. Often, derivatization is employed to improve the chromatographic properties and sensitivity for estrogenic compounds.[3][4]

Experimental Protocol:

-

Sample Preparation and Derivatization (if necessary):

-

Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).

-

For increased volatility and sensitivity, derivatize with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether.

-

-

Instrument: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Logical Relationship of GC-MS Analysis Steps

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis process.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrument: A calibrated DSC instrument.

-

Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Determine the onset and peak temperatures of any thermal events (e.g., melting).

Thermogravimetric Analysis (TGA)

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument: A calibrated TGA instrument.

-

Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the weight loss as a function of temperature to determine the decomposition temperature.

Signaling Pathway for Thermal Analysis

Caption: Signaling pathway illustrating the process of thermal analysis.

References

- 1. The mass spectra of diethylstilbestrol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stilbene Derivatives. A New Class of Room Temperature Nematic Liquids for JACS - IBM Research [research.ibm.com]

- 3. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for 3,4-Dianisylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dianisylhexane, also known as 3,4-bis(p-methoxyphenyl)hexane or hexestrol dimethyl ether, is a synthetic non-steroidal compound structurally related to hexestrol, a known estrogen receptor agonist. As the dimethyl ether of hexestrol, it is anticipated to interact with estrogen signaling pathways. This document provides detailed experimental protocols for the evaluation of the estrogenic activity of 3,4-Dianisylhexane, including in vitro receptor binding and cell-based assays, as well as an in vivo uterotrophic assay.

Due to a lack of specific published quantitative data for 3,4-Dianisylhexane, the data tables presented below are populated with representative data for its parent compound, meso-hexestrol, for illustrative and comparative purposes. Researchers should generate specific data for 3,4-Dianisylhexane using the provided protocols.

Data Presentation

The following tables are structured to present key quantitative data for assessing the estrogenic activity of a test compound.

Table 1: Estrogen Receptor Competitive Binding Affinity

| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) vs. Estradiol | IC50 (nM) |

| 3,4-Dianisylhexane | ERα | Data not available | Data not available |

| ERβ | Data not available | Data not available | |

| meso-Hexestrol (Reference) | ERα | 300 | ~0.3 |

| ERβ | Data not available | Data not available | |

| Estradiol (Control) | ERα | 100 | ~1 |

| ERβ | 100 | ~1 |

Note: The RBA of hexestrol ether derivatives is generally reported to be lower than that of hexestrol, in the range of 0.3-10% relative to estradiol[1].

Table 2: In Vitro Estrogenic Activity in MCF-7 Cells

| Compound | Assay Type | EC50 (nM) | Maximum Response (% of Estradiol) |

| 3,4-Dianisylhexane | Proliferation Assay | Data not available | Data not available |

| Reporter Gene Assay | Data not available | Data not available | |

| meso-Hexestrol (Reference) | Proliferation Assay | Data not available | Data not available |

| Estradiol (Control) | Proliferation Assay | ~0.01 | 100 |

Table 3: In Vivo Uterotrophic Activity in Rodents

| Compound | Species/Strain | Route of Administration | Lowest Effective Dose (mg/kg/day) | Maximum Uterine Weight Increase (% of Control) |

| 3,4-Dianisylhexane | Immature Rat | Oral Gavage | Data not available | Data not available |

| meso-Hexestrol (Reference) | Immature Rat | Subcutaneous | ~0.001 | Data dependent on study |

| Estradiol (Control) | Immature Rat | Subcutaneous | ~0.0003 | Data dependent on study |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of 3,4-Dianisylhexane to the estrogen receptors alpha (ERα) and beta (ERβ) by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol.

Experimental Workflow:

Workflow for Estrogen Receptor Competitive Binding Assay.

Methodology:

-

Preparation of Estrogen Receptor Source:

-

Use either recombinant human ERα or ERβ protein or prepare uterine cytosol from ovariectomized rats.

-

-

Binding Reaction:

-

In a 96-well plate, combine the ER preparation, a fixed concentration of [³H]-estradiol (typically 0.1-1.0 nM), and varying concentrations of 3,4-Dianisylhexane or unlabeled estradiol (for the standard curve).

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite to each well and incubate on ice.

-

Wash the hydroxylapatite pellets to remove unbound radioligand.

-

-

Quantification:

-

Elute the bound radioligand from the pellets and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of 3,4-Dianisylhexane) x 100.

-

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)

This assay assesses the estrogenic activity of 3,4-Dianisylhexane by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Experimental Workflow:

Workflow for MCF-7 Cell Proliferation Assay.

Methodology:

-

Cell Culture and Plating:

-

Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Seed the cells into 96-well plates at a low density.

-

-

Compound Treatment:

-

After allowing the cells to attach, replace the medium with fresh estrogen-depleted medium containing various concentrations of 3,4-Dianisylhexane, estradiol (positive control), or vehicle (negative control).

-

-

Incubation:

-

Incubate the plates for 6 days, with a medium change at day 3.

-

-

Quantification of Cell Proliferation:

-

Fix the cells with trichloroacetic acid.

-

Stain the cellular proteins with Sulforhodamine B (SRB) dye.

-

Wash away the unbound dye and solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm.

-

-

Data Analysis:

-

Plot the absorbance against the logarithm of the compound concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).

-

Calculate the relative proliferative effect (RPE) compared to estradiol.

-

Rodent Uterotrophic Assay

This in vivo assay evaluates the estrogenic activity of 3,4-Dianisylhexane by measuring its ability to increase the uterine weight in immature or ovariectomized female rodents.

Signaling Pathway:

Simplified signaling pathway for uterotrophic effect.

Methodology:

-

Animal Model:

-

Use immature female rats (e.g., 21 days old) or adult ovariectomized rats.

-

-

Dosing:

-

Administer 3,4-Dianisylhexane daily for three consecutive days via oral gavage or subcutaneous injection.

-

Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).

-

-

Observations:

-

Record body weights daily and perform clinical observations.

-

-

Necropsy and Uterine Weight Measurement:

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.

-

Blot the uterus to remove luminal fluid and record the blotted weight.

-

-

Data Analysis:

-

Calculate the mean uterine weight for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treated groups to the vehicle control group.

-

A statistically significant increase in uterine weight indicates a positive uterotrophic response.

-

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes & Protocols: Synthesis of Hexestrol Dimethyl Ether via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hexestrol dimethyl ether is a key synthetic intermediate in the production of Hexestrol, a non-steroidal synthetic estrogen. The application of Grignard reactions provides a robust method for the synthesis of this compound. This document outlines the synthesis of this compound, with a particular focus on the catalyzed Grignard coupling of anethole hydrobromide. The provided protocols and data are intended to guide researchers in the successful synthesis and optimization of this important pharmaceutical intermediate.

Data Presentation

The yield of meso-hexestrol dimethyl ether is significantly influenced by the choice of Grignard reagent and the presence of a catalyst. The following tables summarize the quantitative data from studies on the catalyzed-Grignard coupling of anethole hydrobromide.

Table 1: Effect of Different Grignard Reagents on the Yield of meso-Hexestrol Dimethyl Ether [1]

| Grignard Reagent | Catalyst (mol %) | Yield of meso-Hexestrol Dimethyl Ether (%) |

| Ethylmagnesium Bromide | Cobaltous Chloride (5-7) | 31-34 |

| Phenylmagnesium Bromide | Cobaltous Chloride (5-7) | 23-25 |

| Methylmagnesium Bromide | Cobaltous Chloride (5-7) | 23-25 |

| Isopropylmagnesium Bromide | Cobaltous Chloride (5-7) | 23-25 |

| tert-Butylmagnesium Bromide | Cobaltous Chloride (5-7) | 23-25 |

Table 2: Comparison of Yields with Different Anethole Halides using Ethylmagnesium Bromide [1]

| Anethole Halide | Catalyst | Yield of meso-Hexestrol Dimethyl Ether (%) |

| Anethole Hydrobromide | Cobaltous Chloride | 29-31 |

| Anethole Hydrochloride | Cobaltous Chloride | 19-23 |

| Anethole Hydriodide | Cobaltous Chloride | Not suitable |

Experimental Protocols

Key Experiment: Catalyzed-Grignard Coupling of Anethole Hydrobromide

This protocol describes a practical procedure for the synthesis of meso-hexestrol dimethyl ether using ethylmagnesium bromide and cobaltous chloride as a catalyst.[1]

Materials:

-

Anethole

-

Hydrogen Bromide (HBr) gas

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Cobaltous chloride (anhydrous)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a calcium chloride drying tube

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Part 1: Preparation of Anethole Hydrobromide

-

Dissolve anethole in anhydrous diethyl ether.

-

Pass a stream of dry hydrogen bromide gas through the solution until saturation.

-

The oily anethole hydrobromide will separate. Use this solution immediately in the next step.

Part 2: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Place magnesium turnings in the dry three-necked flask.

-

Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel.

-

If the reaction does not start, gently warm the flask or add a crystal of iodine.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Part 3: Catalyzed-Grignard Coupling Reaction

-

Cool the Grignard reagent solution in an ice bath.

-

Add anhydrous cobaltous chloride (5-7 mole percent based on anethole hydrobromide).

-

Slowly add the ethereal solution of anethole hydrobromide from the dropping funnel to the stirred Grignard reagent-catalyst mixture.

-

Maintain the temperature of the reaction mixture below 0°C during the addition.

-

After the addition is complete, continue stirring the mixture for several hours at room temperature.

Part 4: Work-up and Isolation

-

Decompose the reaction mixture by slowly adding it to a mixture of ice and a saturated ammonium chloride solution.

-

Separate the ether layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the ether extracts and wash them with water, then with a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude product.

-

The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to yield the meso-hexestrol dimethyl ether.

Mandatory Visualization

Diagram 1: Synthesis of this compound via Grignard Reaction

Caption: Reaction scheme for the catalyzed-Grignard synthesis of this compound.

Diagram 2: Experimental Workflow for this compound Synthesis

References

Application Notes and Protocols for the Synthesis of Deuterated Hexestrol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of deuterated Hexestrol dimethyl ether, a crucial labeled compound for use in metabolism, pharmacokinetic, and mechanistic studies. The protocols outlined below are based on established methods for the deuteration of structurally similar compounds, offering a robust starting point for its synthesis.

Introduction

This compound is a synthetic, non-steroidal estrogen. Isotopic labeling with deuterium is a powerful technique to investigate its metabolic fate and biological activity without altering its fundamental chemical properties. The increased mass of deuterium allows for the facile tracking and quantification of the molecule and its metabolites by mass spectrometry. Furthermore, the substitution of hydrogen with deuterium at specific positions can influence the rate of metabolic processes due to the kinetic isotope effect, providing valuable insights into drug metabolism pathways.

The primary method detailed here is an acid-catalyzed hydrogen-deuterium exchange, a well-documented and effective strategy for introducing deuterium into aromatic rings and aliphatic chains of compounds analogous to Hexestrol.[1]

Data Summary

Quantitative data from analogous deuteration reactions of related stilbene derivatives are summarized below to provide an expectation of reaction efficiency and isotopic incorporation.

| Compound | Deuteration Method | Reagents | Temperature (°C) | Reaction Time | Isotopic Purity (%) | Yield (%) | Reference |

| Diethylstilbestrol (DES) | Acid-catalyzed H/D exchange | Methanol-d, Deuterium chloride in D₂O | 85 | - | >95 (d₈) | - | [1] |

| Hexestrol (HEX) | Acid-catalyzed H/D exchange | Methanol-d, Deuterium chloride in D₂O | - | - | - (d₄) | - | [1] |

| 4-Methoxypropiophenone | Base-catalyzed H/D exchange | D₂O, Sodium | Reflux | 24h | Isotopically pure by ¹H NMR | 87 | [2] |

| 4-Methoxyacetophenone | Alkylation with deuterated methyl iodide | CD₃I, LDA | 0 | 3h | Isotopically pure by ¹H NMR | 73 | [2] |

Experimental Protocols

Method 1: Acid-Catalyzed Aromatic and Benzylic Deuteration

This protocol is adapted from the successful deuteration of diethylstilbestrol and hexestrol.[1] It is expected to deuterate the aromatic rings and the benzylic positions of this compound.

Materials:

-

This compound

-

Methanol-d₄ (CD₃OD)

-

Deuterium chloride (DCl) in deuterium oxide (D₂O, 35 wt %)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Diethyl ether or Ethyl acetate

-

Argon or Nitrogen gas

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve this compound in Methanol-d₄ in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Add a solution of Deuterium chloride in D₂O to the flask. The exact amount should be catalytic, typically 5-10 mol%.

-

Heat the reaction mixture to reflux (approximately 85°C) with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots, quenching with a saturated NaHCO₃ solution, extracting with an organic solvent, and analyzing by ¹H NMR to observe the disappearance of proton signals at the targeted positions. The reaction time may vary from several hours to days.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the deuterated this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isotopic purity.

Visualizations

Synthetic Pathway Diagram

Caption: Acid-catalyzed synthesis of deuterated this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of deuterated this compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Hexestrol Dimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexestrol, a synthetic non-steroidal estrogen, is of significant interest in medicinal chemistry and drug development due to its potent estrogenic activity. Its synthesis often involves the catalytic hydrogenation of a suitable precursor, followed by demethylation. This document provides detailed application notes and experimental protocols for the preparation of hexestrol from its precursor, dienestrol dimethyl ether, via a two-step process involving catalytic hydrogenation to form hexestrol dimethyl ether and subsequent demethylation. The protocols provided are based on established methodologies for analogous chemical transformations and are intended to serve as a comprehensive guide for researchers in the field.

Overview of the Synthetic Pathway

The conversion of dienestrol dimethyl ether to hexestrol involves two key transformations:

-

Catalytic Hydrogenation: The central carbon-carbon double bond of dienestrol dimethyl ether is reduced to a single bond to yield this compound. This reaction is typically carried out using a heterogeneous catalyst such as Palladium on carbon (Pd/C) in the presence of hydrogen gas. The stereochemistry of the product (meso-hexestrol) is an important consideration in this step.

-

Demethylation: The methyl ether groups of this compound are cleaved to afford the free phenolic hydroxyl groups of hexestrol. This can be achieved using various demethylating agents, with Boron tribromide (BBr₃) and pyridine hydrochloride being common and effective choices.

Data Presentation: Comparison of Protocols

The following table summarizes the key parameters and expected outcomes for the catalytic hydrogenation and demethylation steps, based on analogous reactions found in the literature.

| Step | Protocol | Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| 1. Hydrogenation | Protocol A | Dienestrol Dimethyl Ether | 10% Pd/C, H₂ (balloon) | Ethanol | Room Temp. | 24 h | >95% (estimated) | Analogous to trans-stilbene hydrogenation |

| 2. Demethylation | Protocol B | This compound | Boron tribromide (BBr₃) | Dichloromethane (DCM) | -80°C to Room Temp. | Overnight | 77-86% (reported for a similar substrate) | [1] |

| 2. Demethylation | Protocol C | This compound | Pyridine hydrochloride | Solvent-free (microwave) | 180-190°C | 3 h (conventional heating) | High (qualitative) | Based on general procedures for aryl methyl ethers |

Experimental Protocols

Protocol A: Catalytic Hydrogenation of Dienestrol Dimethyl Ether to this compound

This protocol is adapted from established procedures for the hydrogenation of stilbene derivatives.

Materials:

-

Dienestrol dimethyl ether

-

10% Palladium on carbon (Pd/C)

-

Ethanol (reagent grade)

-

Hydrogen gas (balloon or cylinder)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

-

Celite® or other filter aid

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve dienestrol dimethyl ether (1.0 eq) in a suitable volume of ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Introduce hydrogen gas (a balloon is suitable for small-scale reactions) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary.